Erythro-beta,3-dihydroxy-DL-tyrosine

Enzymatic decarboxylation Catecholamine precursor Pharmacokinetics

This certified Erythro-beta,3-dihydroxy-DL-tyrosine reference standard is essential for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify erythro impurities (Impurity 3/9/11) in Droxidopa drug substance and finished product. Critically distinct from L-threo-DOPS: the erythro diastereomer is decarboxylated to unnatural (+)-norepinephrine, serving as a false neurotransmitter and a unique pharmacological tool. Substituting with a threo standard yields non-compliant ANDA/DMF submission data. Supplied with comprehensive characterization data meeting ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision. Also applicable for AADC enzyme kinetics studies and noradrenergic behavioral models.

Molecular Formula C9H11NO5
Molecular Weight 213.19 g/mol
Cat. No. B15290675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythro-beta,3-dihydroxy-DL-tyrosine
Molecular FormulaC9H11NO5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O
InChIInChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8-/m0/s1
InChIKeyQXWYKJLNLSIPIN-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-beta,3-dihydroxy-DL-tyrosine: Chemical Identity, CAS Registry, and Role in Droxidopa Impurity Profiling


Erythro-beta,3-dihydroxy-DL-tyrosine (CAS 16322-99-9) is a synthetic, racemic amino acid derivative belonging to the dihydroxyphenylserine (DOPS) class. It is structurally characterized by a phenylpropanoid backbone with hydroxyl groups at the 3- and 4-positions of the aromatic ring and a beta-hydroxylated aliphatic chain [1]. The compound is formally classified as an impurity of the pharmaceutical agent Droxidopa (L-threo-DOPS), a norepinephrine prodrug used to treat neurogenic orthostatic hypotension . Its primary utility in industrial and research settings is as a certified reference standard and analytical impurity marker for quality control (QC) and Abbreviated New Drug Application (ANDA) submissions related to Droxidopa manufacturing [2].

Why Erythro-beta,3-dihydroxy-DL-tyrosine Cannot Be Substituted by Threo-DOPS (Droxidopa) in Analytical and Biological Systems


The erythro and threo diastereomers of 3,4-dihydroxyphenylserine exhibit fundamentally divergent pharmacological and biochemical behaviors due to their distinct stereochemistry at the alpha and beta carbon positions. The clinically used L-threo-DOPS (droxidopa) is selectively decarboxylated by L-aromatic amino acid decarboxylase to yield the natural (-)-norepinephrine enantiomer and is optimized for central nervous system penetration. In contrast, the erythro diastereomer—specifically its (+)-enantiomer—is decarboxylated more rapidly but produces the unnatural (+)-norepinephrine, which acts as a false neurotransmitter and differentially modulates monoamine systems [1]. Furthermore, the erythro isomer exhibits a distinct regulatory profile: it is categorized as a process-related impurity (e.g., Droxidopa Impurity 3, Impurity 9) with strict acceptance criteria in pharmaceutical quality control [2]. Consequently, substituting an erythro-DOPS reference standard for a threo-DOPS standard in analytical method validation or in vivo pharmacology studies would yield non-compliant, non-comparable, and scientifically invalid results.

Quantitative Differentiation of Erythro-beta,3-dihydroxy-DL-tyrosine: Decarboxylation Kinetics, In Vivo Monoamine Modulation, and Behavioral Pharmacology


Accelerated In Vivo Decarboxylation and Norepinephrine Accumulation vs. L-Threo-DOPS

The (+)-erythro-DOPS stereoisomer undergoes rapid and extensive in vivo decarboxylation, resulting in significant accumulation of norepinephrine (NE) in the brain and heart at relatively low doses (50-250 mg/kg i.p.). In contrast, the clinically used (-)-threo-DOPS (droxidopa) shows negligible brain NE accumulation following intraperitoneal administration, a difference attributed to poor blood-brain barrier penetration of the threo isomer [1].

Enzymatic decarboxylation Catecholamine precursor Pharmacokinetics

Faster Decarboxylation Rate of Racemic Erythro-DOPS Compared to Racemic Threo-DOPS

In vitro enzyme assays using rat brain and kidney decarboxylase preparations have demonstrated that the rate of decarboxylation for racemic erythro-DOPS is more rapid than that of racemic threo-DOPS [1]. This kinetic difference is consistent with the in vivo observation that (+)-erythro-DOPS is readily decarboxylated, whereas (-)-erythro-DOPS and (+)-threo-DOPS (which possess alphaR configuration) are poor substrates for the decarboxylase enzyme [2].

Enzyme kinetics L-Aromatic amino acid decarboxylase In vitro pharmacology

Opposite Modulation of Locomotor Activity: Erythro-DOPS Suppression vs. Threo-DOPS Inactivity

In mice pretreated with the MAO inhibitor beta-phenylisopropylhydrazine, intraperitoneal administration of DL-erythro-DOPS (200 mg/kg) significantly suppressed locomotor stimulation. In contrast, DL-threo-DOPS (200 mg/kg) had no effect on locomotor activity under identical experimental conditions [1]. Concurrent biochemical analysis revealed that DL-erythro-DOPS significantly increased brain noradrenaline concentrations, whereas DL-threo-DOPS did not alter brain amine levels.

Behavioral pharmacology Locomotor activity MAO inhibition

Differential Effects on Sleep-Wakefulness Architecture: Erythro-DOPS Alters Sleep, Threo-DOPS Does Not

In rats, L-erythro-DOPS (200 mg/kg i.p.) induced a significant increase in slow wave sleep and a tendency toward decreased wakefulness during the first 2 hours post-injection, with paradoxical sleep increasing 4-8 hours later. These effects were potentiated by co-administration of the decarboxylase inhibitor benserazide (20 mg/kg). In contrast, L-threo-DOPS (200 mg/kg i.p.) had no effect on sleep-wakefulness patterns under the same experimental conditions [1]. Biochemical analysis confirmed that L-erythro-DOPS markedly increased brain noradrenaline concentrations, while L-threo-DOPS did not alter brain monoamine levels.

Sleep neurobiology Monoamine systems CNS pharmacology

Impurity Classification and Regulatory Relevance in Droxidopa Manufacturing

Erythro-beta,3-dihydroxy-DL-tyrosine is a recognized process-related impurity in the synthesis of Droxidopa (L-threo-DOPS). It is specifically listed as Droxidopa Impurity 3 (CAS 51829-98-2) and Droxidopa Impurity 9 (L-erythro-DOPS), among others [1]. Regulatory guidelines for ANDA submissions require rigorous analytical method validation and quality control testing that includes quantification of this erythro impurity. The availability of a well-characterized reference standard (CAS 16322-99-9) with traceability to pharmacopeial standards (USP/EP) is essential for compliance [2].

Pharmaceutical quality control Impurity profiling ANDA submission

Validated Application Scenarios for Erythro-beta,3-dihydroxy-DL-tyrosine: From CNS Pharmacology Tool to Pharmaceutical Reference Standard


Central Norepinephrine Modulation and False Neurotransmitter Studies

Investigators studying the functional consequences of replacing endogenous norepinephrine with the unnatural (+)-enantiomer should use (+)-erythro-DOPS as a precursor tool. As demonstrated by Bartholini et al. (1975), systemic administration of (+)-erythro-DOPS leads to robust accumulation of (+)-norepinephrine in brain regions, where it displaces endogenous monoamines and acts as a false neurotransmitter [1]. This model is uniquely suited for probing the stereospecificity of adrenergic receptor signaling and neurotransmitter storage mechanisms. In contrast, L-threo-DOPS is unsuitable for this purpose due to negligible brain penetration and production of natural (-)-norepinephrine.

Analytical Method Development and Validation for Droxidopa Impurity Profiling

Quality control and analytical development laboratories must use a certified Erythro-beta,3-dihydroxy-DL-tyrosine reference standard to develop and validate HPLC, UPLC, or LC-MS methods for detecting and quantifying erythro impurities in Droxidopa drug substance and finished product [2]. Regulatory submissions (e.g., ANDA, DMF) require method validation data that includes specificity, linearity, accuracy, and precision for this specified impurity. The use of a properly characterized standard ensures compliance with ICH Q2(R1) guidelines and facilitates acceptance by regulatory agencies.

Behavioral Pharmacology Models of Mania and Psychomotor Agitation

Researchers investigating the role of central noradrenergic hyperactivity in manic-like states can employ DL-erythro-DOPS to suppress MAO inhibitor-induced hyperlocomotion, as established by Mori et al. (1985) [3]. This model provides a pharmacologically selective tool for evaluating potential antimanic agents. The erythro isomer's unique activity profile—suppressing locomotor activity where the threo isomer is inactive—makes it a critical reagent for mechanistic studies of noradrenergic modulation of behavior.

Comparative Enzymology and Decarboxylase Substrate Specificity Studies

Biochemists and enzymologists studying L-aromatic amino acid decarboxylase (AADC) substrate specificity and kinetics should include erythro-DOPS in their panel of stereoisomers. The documented faster decarboxylation rate of racemic erythro-DOPS relative to racemic threo-DOPS provides a quantitative benchmark for assessing enzyme preparations and for elucidating the structural determinants of substrate recognition [4][5]. This application is particularly relevant for screening novel AADC inhibitors or characterizing enzyme variants.

Quote Request

Request a Quote for Erythro-beta,3-dihydroxy-DL-tyrosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.